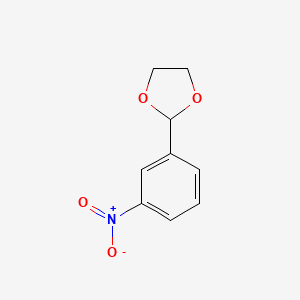

2-(3-Nitrophenyl)-1,3-dioxolane

Overview

Description

The compound “2-(3-Nitrophenyl)-1,3-dioxolane” likely contains a nitrophenyl moiety, which consists of a benzene ring with a carbon bearing a nitro group . Nitrophenyl compounds are of wide interest because of their diverse biological and clinical applications .

Synthesis Analysis

While specific synthesis information for “2-(3-Nitrophenyl)-1,3-dioxolane” was not found, nitrophenyl compounds can generally be prepared by nitration of aniline followed by replacement of the amino group via its diazonium derivative . A study on a related compound, 4- (3-Nitrophenyl)thiazol-2-ylhydrazone, describes its synthesis and evaluation for inhibitory effect on human monoamine oxidase .Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

The nitrophenyl group in 2-(3-Nitrophenyl)-1,3-dioxolane can be utilized in the synthesis of novel anticancer agents. Nitrogen-containing heterocycles, such as those derived from this compound, have shown promising activity against various cancer cell lines. Researchers have designed fused tricyclic derivatives that exhibit significant physiological properties and potential applications in medicinal chemistry .

Materials Science: Photocatalytic Applications

In materials science, the compound’s derivatives have been explored for their photocatalytic activities. Metal complexes derived from similar nitrophenyl compounds have been synthesized and studied for their ability to degrade organic pollutants under visible light irradiation, showcasing their potential in environmental cleanup technologies .

Environmental Science: Pollution Remediation

The photocatalytic efficiency of metal complexes derived from nitrophenyl compounds, akin to 2-(3-Nitrophenyl)-1,3-dioxolane, has been investigated for the degradation of dyes like malachite green. These studies are crucial for the development of new methods to remove harmful pollutants from the environment .

Analytical Chemistry: Bioconjugation

Compounds with nitrophenyl groups are often used as photolinkers in bioconjugation techniques. They facilitate the immobilization of biomolecules onto polymer surfaces, which is essential for various biochemical assays and chemical syntheses. The flexible chemistry of nitrophenyl azides, for instance, has been harnessed for biomolecule immobilization and bioconjugation .

Pharmacology: Drug Development

The structural motif of 2-(3-Nitrophenyl)-1,3-dioxolane can be found in pharmacologically active molecules. Derivatives of this compound may serve as intermediates in the synthesis of drugs with diverse biological activities, including anti-inflammatory and antiviral properties .

Biotechnology: Antibody Recognition Studies

In biotechnology, the structural and functional evaluation of antibodies recognizing specific antigens can be facilitated by small molecules like 2-(3-Nitrophenyl)-1,3-dioxolane. These studies help in understanding protein recognition mechanisms and developing therapeutic antibodies .

Future Directions

properties

IUPAC Name |

2-(3-nitrophenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-10(12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGPCAYIEHLIMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286687 | |

| Record name | 2-(3-nitrophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Nitrophenyl)-1,3-dioxolane | |

CAS RN |

6952-67-6 | |

| Record name | 6952-67-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-nitrophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Bis[[(2-hexyl-1-oxodecyl)oxy]methyl]-1,3-propanediyl bis(2-hexyldecanoate)](/img/structure/B1594404.png)

![13H-Dibenzo[a,i]carbazole](/img/structure/B1594412.png)